![molecular formula C29H34N4O4 B15073949 1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide](/img/structure/B15073949.png)
1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK040 is a potent and highly selective inhibitor of the bromodomain and extra-terminal (BET) protein family, specifically targeting the second bromodomain (BD2). It exhibits a pIC50 of 8.3, demonstrating over 5000-fold selectivity against the first bromodomain (BD1) with a pIC50 of 4.6 . This compound is primarily utilized in oncology and immunology research due to its ability to modulate gene expression by inhibiting BET proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK040 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including selective bromination, nucleophilic substitution, and amide bond formation .
Industrial Production Methods
Industrial production of GSK040 is likely to involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in powder form, which is unstable and thus often converted to more stable salt forms for storage and handling .
Analyse Chemischer Reaktionen
Types of Reactions
GSK040 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of GSK040.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (bromine, chlorine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of GSK040, which may have different biological activities and properties. These derivatives are often used to study the structure-activity relationship and optimize the compound’s efficacy .
Wissenschaftliche Forschungsanwendungen
GSK040 has a wide range of scientific research applications, including:
Oncology: It is used to study the role of BET proteins in cancer and to develop potential cancer therapies.
Immunology: The compound helps in understanding the regulation of immune responses and the development of immunomodulatory drugs.
Epigenetics: GSK040 is used to investigate the epigenetic regulation of gene expression by BET proteins.
Drug Development: It serves as a lead compound for developing new drugs targeting BET proteins.
Wirkmechanismus
GSK040 exerts its effects by selectively inhibiting the BD2 domain of BET proteins. This inhibition prevents BET proteins from binding to acetylated lysine residues on histones, thereby modulating the transcription of genes involved in cell growth, differentiation, and inflammation. The compound’s high selectivity for BD2 over BD1 is crucial for its therapeutic potential, as it minimizes off-target effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JQ1: Another BET inhibitor with high affinity for both BD1 and BD2 domains.
I-BET762: A selective BET inhibitor used in cancer research.
RVX-208:
Uniqueness of GSK040
GSK040’s uniqueness lies in its exceptional selectivity for the BD2 domain over the BD1 domain, making it a valuable tool for studying the specific roles of BD2 in various biological processes. This selectivity also reduces the likelihood of side effects associated with non-selective BET inhibition.
Eigenschaften
Molekularformel |
C29H34N4O4 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
1,5-dimethyl-N-[(1R)-2-(methylamino)-1-(oxan-4-yl)-2-oxoethyl]-6-oxo-N-[(2S)-2-phenyl-2-pyridin-2-ylethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H34N4O4/c1-20-17-23(18-32(3)28(20)35)29(36)33(26(27(34)30-2)22-12-15-37-16-13-22)19-24(21-9-5-4-6-10-21)25-11-7-8-14-31-25/h4-11,14,17-18,22,24,26H,12-13,15-16,19H2,1-3H3,(H,30,34)/t24-,26-/m1/s1 |
InChI-Schlüssel |
MDCZQITXTAMNNV-AOYPEHQESA-N |
Isomerische SMILES |
CC1=CC(=CN(C1=O)C)C(=O)N(C[C@H](C2=CC=CC=C2)C3=CC=CC=N3)[C@H](C4CCOCC4)C(=O)NC |
Kanonische SMILES |
CC1=CC(=CN(C1=O)C)C(=O)N(CC(C2=CC=CC=C2)C3=CC=CC=N3)C(C4CCOCC4)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


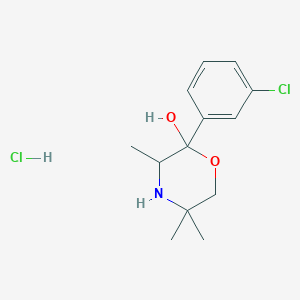
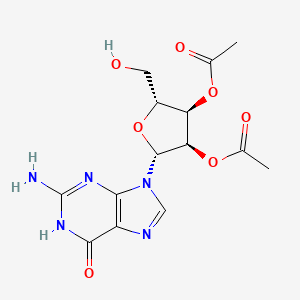
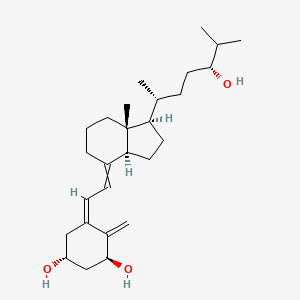
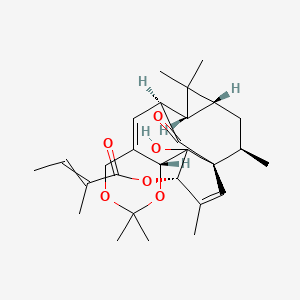
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
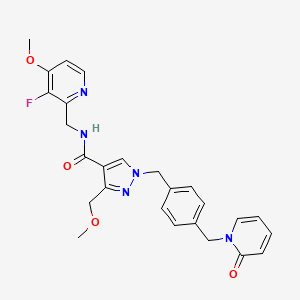
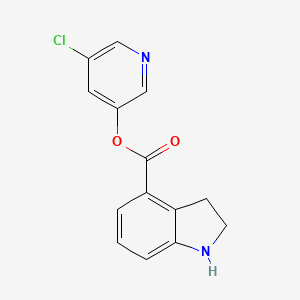
![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)
![1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B15073916.png)
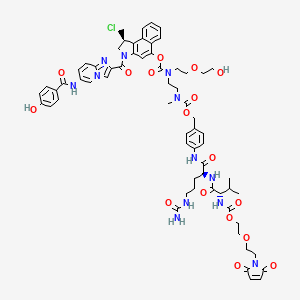
![8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-](/img/structure/B15073927.png)
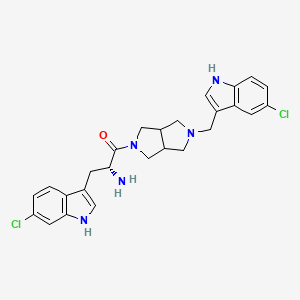
![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
